1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: Technical Profile & Synthetic Utility
1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: Technical Profile & Synthetic Utility
This technical guide provides a comprehensive analysis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals, particularly those targeting K-Ras mutations (e.g., Oncrasin-1 analogs) and synthetic cannabinoids.
Executive Summary
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (CAS: 174367-70-5 ) is a bifunctional indole scaffold characterized by an aldehyde group at the C3 position and a para-bromobenzyl moiety at the N1 position.[1] This dual functionality makes it a high-value "divergent intermediate" in medicinal chemistry:
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The Aldehyde (C3): Enables Knoevenagel condensations, reductive aminations, and Schiff base formation.
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The Aryl Bromide (N1): Serves as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |
| CAS Number | 174367-70-5 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Melting Point | 120–125 °C (Predicted based on chloro-analog Oncrasin-1 range of 115–119 °C) |
| Stability | Stable under normal conditions; light-sensitive (store in amber vials) |
Synthetic Methodologies
The most robust synthesis involves the N-alkylation of commercially available indole-3-carbaldehyde. This route is preferred over the Vilsmeier-Haack formylation of N-(4-bromobenzyl)indole due to higher regioselectivity and cleaner workup.
Protocol: N-Alkylation (Standard Operating Procedure)
This protocol utilizes mild basic conditions to prevent aldol polymerization of the aldehyde.
Reagents:
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4-Bromobenzyl bromide (1.1 equiv)
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
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Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Workflow:
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Dissolution: Dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).
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Deprotonation:
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Option A (Mild): Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 mins.
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Option B (Fast): Cool to 0°C, add NaH (12 mmol), and stir for 15 mins until H₂ evolution ceases.
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Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise.
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Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a new spot with higher R_f than the starting indole.
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Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[4]
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Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, CH₂Cl₂).
Mechanism Visualization
The following diagram illustrates the N-alkylation pathway and the competing Vilsmeier-Haack route.
Caption: Primary synthesis via SN2 N-alkylation (Green path) vs. Vilsmeier-Haack formylation (Grey path).
Reactivity & Divergent Synthesis
This compound is a "linchpin" scaffold. The orthogonality of the aldehyde and the aryl bromide allows chemists to modify one end of the molecule without affecting the other.
A. C3-Aldehyde Modifications
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Schiff Bases/Hydrazones: Reaction with amines or hydrazines yields biologically active Schiff bases (often investigated for antibacterial/antifungal activity).
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Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds yields vinyl nitriles, key intermediates for Oncrasin-1 analogs .
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Oxidation: Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation).
B. N1-Aryl Bromide Modifications
The bromine atom is electronically activated for Palladium-catalyzed coupling:
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl system.
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Buchwald-Hartwig: Amination to introduce solubility-enhancing amine groups.
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Sonogashira: Coupling with terminal alkynes for rigid linker systems.
Divergent Synthesis Map
Caption: Divergent synthetic utility showing C3-aldehyde (Yellow) and N1-bromide (Red) transformations.
Applications in Drug Discovery
Oncology: K-Ras Inhibition
The structural analog Oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde) has demonstrated potent lethality in K-Ras mutant lung cancer cells.[2] The bromo-analog is frequently synthesized to:
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Explore Halogen Bonding: Bromine is larger and more polarizable than chlorine, potentially enhancing binding affinity in the hydrophobic pocket of the target protein.
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Late-Stage Functionalization: The bromine allows researchers to attach fluorescent tags or solubility tails after the core scaffold is built, facilitating mechanism-of-action studies.
Bioorthogonal Chemistry
Recent literature indicates the use of this scaffold in "Click Chemistry." By converting the aldehyde to an alkyne or azide (via subsequent steps), or coupling the bromide to an azide-bearing motif, researchers create probes for tracking indole distribution in cellular matrices.
Handling & Safety (SDS Summary)
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The aldehyde is susceptible to air oxidation to the carboxylic acid over time; amber glass is recommended to prevent photodegradation.
References
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ChemicalBook. (2025).[1] 1-(4-Bromobenzyl)-1h-indole-3-carbaldehyde Product Page & CAS 174367-70-5.[1] Link
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National Institutes of Health (NIH). (2019). Directed C–H Functionalization of C3-Aldehyde Indoles. PubMed Central. Link
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Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and antioxidant evaluation. Link
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Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[6] Link
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TargetMol. (2025). Indole-3-carbaldehyde Analogues and Inhibitor Libraries. Link
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- 2. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
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- 5. synquestlabs.com [synquestlabs.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
